5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid
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Overview
Description
5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is a specialized chemical compound characterized by its trifluorobenzene ring structure and a chlorosulfonyl functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid typically involves the chlorosulfonylation of 2,3,4-trifluorobenzoic acid. This process requires the use of chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the chlorosulfonyl group to other functional groups.
Substitution: Substitution reactions can introduce different substituents at the chlorosulfonyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and sulfonic acids.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of biological molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-(Chlorosulfonyl)benzoic Acid: Similar structure but lacks the trifluoromethyl group.
2,3,4-Trifluorobenzoic Acid: Lacks the chlorosulfonyl group.
5-(Chlorosulfonyl)-2,3,4-dichlorobenzoic Acid: Similar but with additional chlorine atoms.
Uniqueness: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is unique due to the combination of trifluoromethyl and chlorosulfonyl groups, which impart distinct chemical properties compared to its similar compounds
Biological Activity
5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a chlorosulfonyl group, which contribute to its reactivity and biological properties. Its molecular formula is C7H2ClF3O3S, and it exhibits characteristics that make it a valuable intermediate in organic synthesis, particularly in the development of enzyme inhibitors and receptor ligands.
Biological Activity
Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is particularly valuable in drug design where enzyme inhibition is a therapeutic target.
Receptor Binding : The compound's fluorinated structure may enhance its binding affinity and selectivity towards various biological receptors. This is crucial for developing drugs targeting specific pathways in diseases such as cancer or metabolic disorders.
The biological effects of this compound largely depend on its specific application. For instance:
- Inhibition of MEK Pathway : Research indicates that derivatives of this compound can inhibit the MEK pathway, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Therapeutic Potential : The presence of fluorine atoms improves the pharmacokinetic properties of drug candidates derived from this compound, making them more effective in clinical settings.
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in treating proliferative diseases:
- Cancer Treatment : One study demonstrated that compounds derived from this acid showed promise in treating colorectal and breast cancers by targeting specific signaling pathways related to cell growth .
- Autoimmune Disorders : Other derivatives have been explored for their potential to treat autoimmune diseases by modulating immune responses through receptor interactions .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains both trifluoromethyl and chlorosulfonyl groups | Enzyme inhibitor; receptor ligand |
5-(Chlorosulfonyl)benzoic Acid | Lacks trifluoromethyl group | Limited biological activity |
2,3,4-Trifluorobenzoic Acid | Lacks chlorosulfonyl group | Moderate enzyme inhibition |
Properties
IUPAC Name |
5-chlorosulfonyl-2,3,4-trifluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIYMJZKNUQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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